Buthiazide
Overview
Description
Buthiazide is a diuretic compound belonging to the thiazide class. It is primarily used in the treatment of edema associated with congestive heart failure, hepatic, and renal diseases . This compound works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and reduced fluid retention .
Mechanism of Action
Target of Action
Buthiazide primarily targets the renal tubules, where it reduces the reabsorption of electrolytes . This action leads to increased excretion of water and electrolytes, including sodium, potassium, chloride, and magnesium .
Mode of Action
this compound’s mode of action involves inhibiting the sodium-chloride symporter in the distal convoluted tubule . By lowering the sodium concentration in the tubule epithelial cells, thiazides indirectly increase the activity of the basolateral Na+/Ca2+ antiporter to maintain intracellular Na+ level, facilitating Ca2+ to leave the epithelial cells into the renal interstitium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renal electrolyte transport pathway. By inhibiting the reabsorption of electrolytes in the renal tubules, this compound disrupts the balance of electrolytes in the body, leading to increased urine production and decreased fluid retention .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:
- Absorption : this compound is quickly absorbed from the gut with a bioavailability of 85% .
- Distribution : The plasma protein binding of this compound is 60 to 80% .
- Metabolism : this compound is metabolized in the liver .
- Excretion : About 30% of this compound is excreted unchanged in the urine .
Result of Action
The primary result of this compound’s action is diuresis, or increased urine production. This leads to decreased fluid retention in the body, which can help alleviate symptoms of conditions like congestive heart failure and edema .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the hypotensive effects of this compound can be increased by antihypertensive drugs, barbiturates, tricyclic antidepressants, and ethanol . Conversely, nonsteroidal anti-inflammatory drugs can decrease the diuretic effect of this compound .
Biochemical Analysis
Biochemical Properties
Buthiazide functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron . This inhibition leads to decreased sodium reabsorption, resulting in increased excretion of sodium and water, which helps reduce edema. This compound interacts with various biomolecules, including the sodium-chloride symporter and other proteins involved in ion transport and homeostasis .
Cellular Effects
This compound affects various cell types, particularly renal epithelial cells. It influences cell function by altering ion transport and cellular metabolism. The inhibition of sodium reabsorption by this compound leads to changes in cell signaling pathways, including those involving sodium and potassium ions . This can impact gene expression and cellular metabolism, ultimately affecting the overall function of renal cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the sodium-chloride symporter in the distal convoluted tubule . This binding inhibits the symporter’s activity, reducing sodium and chloride reabsorption. The inhibition of this transporter leads to increased excretion of sodium, chloride, and water, which helps alleviate edema. Additionally, this compound may influence other ion channels and transporters, contributing to its diuretic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to adaptive changes in renal cells, affecting their function and response to the drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces edema without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including electrolyte imbalances and renal dysfunction . Threshold effects have been observed, where the efficacy of this compound plateaus at higher doses, indicating a limit to its diuretic action .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hepatic metabolism . The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of this compound into its metabolites . These metabolites are then excreted through the urine. This compound’s effects on metabolic flux and metabolite levels can influence its overall efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and enters the systemic circulation . This compound is then distributed to the kidneys, where it exerts its diuretic effects. The transport of this compound involves specific transporters and binding proteins that facilitate its movement across cell membranes . The distribution of this compound within tissues can affect its localization and accumulation, influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the renal epithelial cells, particularly in the distal convoluted tubule . This compound’s activity is influenced by its localization within specific cellular compartments, where it interacts with the sodium-chloride symporter and other ion channels . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its function and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buthiazide can be synthesized through a multi-step process involving the reaction of 3-isobutyl-6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine with appropriate reagents under controlled conditions . The synthesis typically involves the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Buthiazide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of thiazide diuretics and their chemical properties.
Biology: Investigated for its effects on cellular processes and ion transport mechanisms.
Medicine: Studied for its therapeutic potential in treating conditions such as hypertension and edema.
Industry: Utilized in the development of new diuretic drugs and formulations.
Comparison with Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms of action but different chemical structure.
Chlorothiazide: The first thiazide diuretic developed, used for similar therapeutic purposes.
Bendroflumethiazide: A thiazide diuretic with additional antihypertensive properties.
Uniqueness of Buthiazide: this compound is unique due to its specific chemical structure, which includes an isobutyl group. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it distinct from other thiazide diuretics .
Properties
IUPAC Name |
6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBFRHCDYZJRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022713 | |
Record name | Buthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2043-38-1 | |
Record name | Butizide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2043-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buthiazide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buthiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butizide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00SSD35VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.